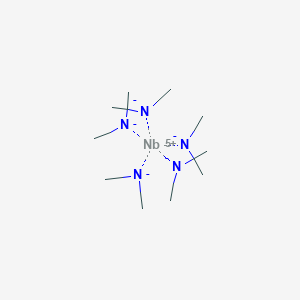
Hexaphenyl cyclotriphosphazene
Overview
Description
Hexaphenyl cyclotriphosphazene is a cyclic compound consisting of a six-membered ring with alternating phosphorus and nitrogen atoms, each phosphorus atom bonded to a phenyl group. This compound is known for its remarkable thermal stability and flame-retardant properties, making it a valuable material in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaphenyl cyclotriphosphazene is typically synthesized through the nucleophilic substitution reaction of hexachlorocyclotriphosphazene with phenol. The reaction involves the following steps:
Hexachlorocyclotriphosphazene Synthesis: Hexachlorocyclotriphosphazene is synthesized by reacting phosphorus pentachloride with ammonium chloride.
Substitution Reaction: Hexachlorocyclotriphosphazene is then reacted with phenol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or toluene under reflux conditions.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Synthesis of Hexachlorocyclotriphosphazene: Using industrial reactors to combine phosphorus pentachloride and ammonium chloride.
Substitution Reaction: Conducting the nucleophilic substitution reaction in large reactors with efficient mixing and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Hexaphenyl cyclotriphosphazene undergoes various chemical reactions, including:
Substitution Reactions: The phenyl groups can be substituted with other nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form phosphazene oxides or reduction to form phosphazene hydrides.
Polymerization Reactions: this compound can act as a monomer in polymerization reactions to form polyphosphazenes with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Cyclotriphosphazenes: Products with various functional groups replacing the phenyl groups.
Phosphazene Oxides and Hydrides: Products formed through oxidation and reduction reactions.
Scientific Research Applications
Hexaphenyl cyclotriphosphazene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various cyclophosphazene derivatives with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biologically active molecules.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for developing new therapeutic agents.
Industry: Utilized as a flame retardant in polymers and coatings, enhancing the thermal stability and fire resistance of materials.
Mechanism of Action
The mechanism of action of hexaphenyl cyclotriphosphazene involves its ability to form stable complexes with various molecules. The phenyl groups provide steric hindrance, protecting the phosphorus-nitrogen backbone from degradation. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, influencing the pathways involved in its applications.
Comparison with Similar Compounds
Hexaphenyl cyclotriphosphazene can be compared with other similar compounds such as:
Hexachlorocyclotriphosphazene: A precursor with chlorine atoms instead of phenyl groups, used for further functionalization.
Hexaalkoxycyclotriphosphazenes: Compounds with alkoxy groups replacing the phenyl groups, exhibiting different solubility and reactivity.
Hexaamino cyclotriphosphazenes: Compounds with amino groups, showing potential in biomedical applications due to their biocompatibility.
Uniqueness: this compound is unique due to its high thermal stability, flame-retardant properties, and versatility in forming various derivatives. Its ability to undergo multiple chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis-phenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30N3P3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGJJMVGGAWCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P2(=NP(=NP(=N2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30N3P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300890 | |
| Record name | Hexaphenyl cyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1110-78-7 | |
| Record name | Hexaphenyl cyclotriphosphazene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexaphenyl cyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)
![[(2S)-piperidin-2-yl]methanamine](/img/structure/B175463.png)


![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)



